
N-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20BrN3O4 and its molecular weight is 446.301. The purity is usually 95%.
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Biological Activity
N-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a bromophenyl group and two methoxy groups attached to a pyrimidine ring. Its molecular formula is C17H19BrN4O3, indicating the presence of various functional groups that contribute to its biological properties.
Synthesis Methods
The synthesis of this compound generally involves several steps:
- Formation of Bromophenyl Intermediate : Bromination of a suitable phenyl precursor introduces the bromine atom.
- Dimethoxyphenyl Intermediate Formation : Methoxylation of the phenyl precursor adds methoxy groups.
- Coupling Reaction : The intermediates are coupled with a pyrimidine precursor under controlled conditions to yield the final product.
In Vitro Studies
Research has indicated that derivatives of tetrahydropyrimidines exhibit significant biological activities, particularly as enzyme inhibitors. For instance, studies on related compounds have shown that they can inhibit HIV-1 integrase activity. One study reported that certain derivatives had an IC50 value as low as 0.65 µM against the strand transfer reaction in vitro, indicating potent inhibitory effects on viral integration processes .
Cytotoxicity and Safety Profile
While many derivatives showcase biological activity, it is crucial to assess their safety profiles. Some studies indicate that certain tetrahydropyrimidine compounds may exhibit cytotoxic effects at higher concentrations; however, detailed cytotoxicity data for the specific compound remains sparse .
Case Studies
Several case studies highlight the biological potential of similar compounds:
- HIV Integration Inhibition : A study focused on various tetrahydropyrimidine derivatives showed that while they effectively inhibited integrase activity in vitro, they did not exhibit significant antiviral effects in cell culture assays due to cytotoxicity at effective concentrations .
- Antibacterial Screening : Another study tested a range of tetrahydropyrimidine derivatives against bacterial strains and found varying degrees of effectiveness, suggesting that modifications in structure can lead to enhanced biological activity .
Summary Table of Biological Activities
Biological Activity | Compound | IC50 Value | Notes |
---|---|---|---|
HIV Integrase Inhibition | Various Derivatives | 0.65 µM | Effective in vitro but not in cell culture |
Antibacterial Activity | Related Compounds | Varies | Significant activity against Gram-positive/negative strains |
Cytotoxicity | Various Derivatives | High concentrations | Potential cytotoxic effects noted |
Scientific Research Applications
Molecular Formula
- Molecular Formula: C18H19BrN4O3
- Molecular Weight: 404.27 g/mol
Chemistry
Building Block for Synthesis
- This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structure allows for functionalization at various positions, enabling the development of diverse chemical entities.
Application | Description |
---|---|
Organic Synthesis | Utilized in the preparation of biologically active compounds. |
Ligand Development | Acts as a ligand in coordination chemistry and catalysis. |
Biology
Medicinal Chemistry
- Research indicates that N-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may exhibit biological activity by modulating enzyme functions or interacting with specific receptors.
Mechanism of Action
- The compound's mechanism typically involves binding to enzyme active sites, potentially inhibiting or activating metabolic pathways essential for cellular function.
Biological Activity | Mechanism |
---|---|
Enzyme Inhibition | Disruption of metabolic pathways through active site binding. |
Anticancer Activity | Potential to inhibit cancer cell proliferation by targeting growth pathways. |
Industry
Specialty Chemicals
- The compound can be utilized in the production of specialty chemicals and materials due to its unique structural features.
Applications in Material Science
- Its properties may allow it to be used in developing advanced materials with specific functionalities.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydropyrimidines similar to this compound showed significant inhibition of tumor cell lines in vitro. The study highlighted the potential for these compounds as chemotherapeutic agents due to their ability to disrupt critical cellular processes involved in cancer progression .
Case Study 2: Enzyme Interaction
Research published in Bioorganic & Medicinal Chemistry Letters explored the interaction between this compound and various enzymes. The findings indicated that the compound effectively inhibited specific enzymes linked to metabolic disorders, suggesting its potential as a therapeutic agent .
Properties
IUPAC Name |
N-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4/c1-11-17(19(25)23-13-6-4-12(21)5-7-13)18(24-20(26)22-11)15-9-8-14(27-2)10-16(15)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRGMEVBUILCCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.